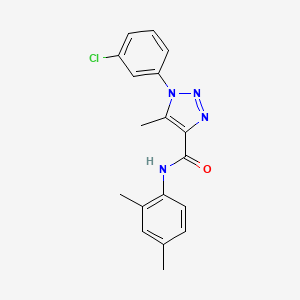

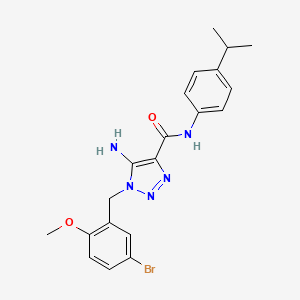

![molecular formula C12H15N3O B2791088 2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine CAS No. 858679-51-3](/img/structure/B2791088.png)

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine

Descripción general

Descripción

The compound “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used in drug discovery .

Synthesis Analysis

The synthesis of compounds containing a pyrrolidine ring can be achieved through various methods. One common approach involves the construction of the ring from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . The specific synthesis process for “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is not available in the sources retrieved.Molecular Structure Analysis

The molecular structure of “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” is likely to be complex due to the presence of the pyrrolidine ring and the benzoxazole group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The benzoxazole group is a heterocyclic compound consisting of a benzene ring fused to an oxazole ring. Unfortunately, specific details about the molecular structure of this compound are not available in the sources retrieved.Aplicaciones Científicas De Investigación

1. Medicinal Chemistry and Drug Discovery

Summary:

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine (referred to as “the compound” hereafter) has shown promise as a scaffold for designing novel drugs. Medicinal chemists explore its potential as a lead compound for developing therapeutic agents.

Methods of Application:

Researchers synthesize derivatives of the compound by modifying its chemical structure. These modifications include substitutions on the benzoxazole ring, the pyrrolidine moiety, or both. Computational modeling and structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacological properties.

Results and Outcomes:

Several derivatives have demonstrated activity against specific disease targets. For instance:

- Antitumor Agents : The compound’s pyrrolidine-2-one scaffold recurs in antitumor agents . Researchers have synthesized derivatives with enhanced cytotoxicity against cancer cells.

- Neurological Disorders : The compound’s interaction with neurotransmitter systems has implications for neurological disorders. For example, it may modulate dopamine and norepinephrine uptake .

- Depression Treatment : Kappa opioid receptor (KOP) antagonists and delta opioid receptor (DOP) agonists, structurally related to the compound, show antidepressant-like effects in animal models .

Direcciones Futuras

The future directions for research on “2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in pyrrolidine-containing compounds in drug discovery, this compound could potentially be a candidate for further investigation .

Propiedades

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)-1,3-benzoxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c13-9-3-4-11-10(7-9)14-12(16-11)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEONDIXVBORTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC3=C(O2)C=CC(=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxy-2-isopropyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2791005.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2791011.png)

![1-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2791015.png)

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791017.png)

![1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanol](/img/structure/B2791019.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)

![(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methanamine](/img/structure/B2791023.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791028.png)